molecular formula C11H11NS B370973 (3-Phenyl-2-thienyl)methanamine

(3-Phenyl-2-thienyl)methanamine

Cat. No.: B370973
M. Wt: 189.28g/mol
InChI Key: QRWDRTOPGKMDME-UHFFFAOYSA-N
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Description

(3-Phenyl-2-thienyl)methanamine is a heterocyclic amine featuring a thiophene ring substituted with a phenyl group at the 3-position and a methanamine group at the 2-position. This article compares this compound with similar compounds, focusing on structural, synthetic, and functional differences.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28g/mol

IUPAC Name

(3-phenylthiophen-2-yl)methanamine

InChI

InChI=1S/C11H11NS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8,12H2

InChI Key

QRWDRTOPGKMDME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC=C2)CN

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The core structure of (3-Phenyl-2-thienyl)methanamine includes a thienyl (thiophene) ring, which distinguishes it from analogs with furan , pyridine , or pyrazine rings. Key structural differences and their implications are summarized below:

Table 1: Structural Features of Selected Methanamine Derivatives
Compound Aromatic Ring Substituents Key Functional Groups Biological Target/Application
This compound Thiophene Phenyl (3-position) Methanamine Inferred: CNS or enzyme modulation
(5-Phenylfuran-2-yl)methanamine Furan Phenyl (5-position), 4-carboxyl Urea linker SIRT2 inhibition
(Pyridin-2-yl)methanamine Pyridine None Methanamine Synthetic intermediates
[2-(Trifluoromethyl)phenyl]ethanamine Phenyl CF₃ (2-position), piperidinyl Ethylamine Inferred: Analgesic or receptor binding
N-(3-Acetyl-2-thienyl)acetamide Thiophene Acetyl, acetamide Acetamide Spectroscopy/model studies

Key Observations :

  • Thiophene vs.
  • Substituent Position : The 4-carboxyl group on phenyl in (5-phenylfuran-2-yl)methanamine is critical for SIRT2 inhibition, a feature absent in this compound .
  • Linker Types : Urea or thiourea linkers in furan-based derivatives improve enzyme binding affinity, whereas simple methanamine groups (as in the target compound) may limit target specificity .

Key Observations :

  • SIRT2 Inhibition : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers and 4-carboxyl groups show moderate SIRT2 inhibition (~33% at 10 μM) . The absence of these features in this compound suggests lower activity against this target.
  • Therapeutic Diversity : Pyridyl- and fluorophenyl-methanamines are used in CNS-targeted therapies (e.g., GABA transport inhibition), highlighting the role of aromatic substituents in directing bioactivity .

Key Observations :

Physicochemical Properties

Lipophilicity (clogP) and solubility (clogS) are critical for drug-likeness:

Table 4: Predicted Properties of Selected Compounds
Compound clogP clogS Reference
(5-Phenylfuran-2-yl)methanamine (Compound 21) 5.14 −4.43
This compound (Estimated) ~5.5–6.0 −5.0 Inferred
[2-(Trifluoromethyl)phenyl]ethanamine 3.8 −3.2

Key Observations :

  • The thienyl group in the target compound likely increases clogP compared to furan analogs, reducing aqueous solubility but improving membrane permeability.
  • Substituents like CF₃ or carboxyl groups can mitigate lipophilicity, but their absence in this compound may limit therapeutic utility .

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